molecular formula C12H8BrClFNO2S B492584 N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide CAS No. 667912-51-8

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide

Cat. No.: B492584
CAS No.: 667912-51-8
M. Wt: 364.62g/mol
InChI Key: UWLVTUUCRQPUCS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with bromine, fluorine, and chlorine atoms. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 3-chlorobenzenesulfonyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (bromine, fluorine, and chlorine) on the benzene ring makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups on the benzene ring or the sulfonamide group.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it useful in various biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-bromobenzamide: This compound shares the fluorine and bromine substituents but lacks the sulfonamide group.

    4-bromo-2-fluorobiphenyl: This compound has a similar substitution pattern but lacks the sulfonamide group and the chlorine atom.

Uniqueness

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2S/c13-8-4-5-12(11(15)6-8)16-19(17,18)10-3-1-2-9(14)7-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLVTUUCRQPUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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